![molecular formula C14H11Cl2N3O B5557656 5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)

5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

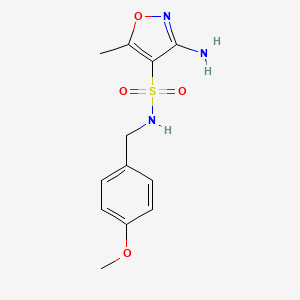

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves cyclization reactions between 2-guanidinobenzimidazole and heteroaromatic aldehydes. This process results in compounds with significant antiproliferative activity against human cancer cell lines, suggesting a method for creating similar structures to our compound of interest (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives reveals a highly delocalized system within the benzimidazole moiety. X-ray diffraction studies confirm the presence of various tautomeric forms in solid states, providing insights into the structural dynamics of these compounds (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including condensation and cycloaddition, to form complex structures with potential antifilarial and antineoplastic properties. These reactions are pivotal in exploring the chemical versatility and reactivity of the benzimidazole core (Ram et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. While specific details on our compound might not be directly available, related benzimidazole derivatives exhibit varied physical properties that influence their application and stability (Mohamed et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and stability under various conditions, are essential for the compound's application in synthesis and potential biological activities. Benzimidazole derivatives demonstrate a range of chemical behaviors, offering insights into the reactivity patterns that could be expected from "5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one" (Mohamed et al., 2011).

Applications De Recherche Scientifique

Therapeutic Research Applications

Neuropharmacological Effects : The manipulation of specific benzimidazole derivatives has been studied for their potential neuropharmacological effects, including the modulation of neurotransmitter systems and potential as neuroprotective agents. This includes research into compounds that can influence dopamine and serotonin pathways, which are critical in conditions like depression, Parkinson's disease, and schizophrenia (Nian Gong et al., 2012).

Environmental and Occupational Health : Investigations into the metabolism and disposition of compounds with benzimidazole functionalities have implications for environmental and occupational health. Understanding how these compounds are metabolized in the human body can inform safety guidelines and exposure limits (Hoekstra et al., 1996).

Diagnostic and Methodological Applications

Bioanalytical Techniques : The development of bioanalytical methods for detecting benzimidazole derivatives in biological matrices is crucial for both clinical diagnostics and pharmacokinetic studies. Such research helps in the monitoring of drug levels in patients, ensuring therapeutic efficacy and minimizing toxicity (Saito et al., 1997).

Radioligand Development for PET Imaging : Benzimidazole derivatives are being explored as potential radioligands for positron emission tomography (PET) imaging. These compounds can be designed to target specific neurotransmitter receptors in the brain, aiding in the diagnosis and study of neurological disorders (Takahata et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-[(2,3-dichlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O/c15-10-3-1-2-8(13(10)16)7-17-9-4-5-11-12(6-9)19-14(20)18-11/h1-6,17H,7H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHDWZVPGVWKMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CNC2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)

![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)

![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)

![6-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5557644.png)

![N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5557649.png)

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5557663.png)